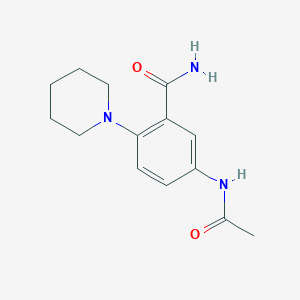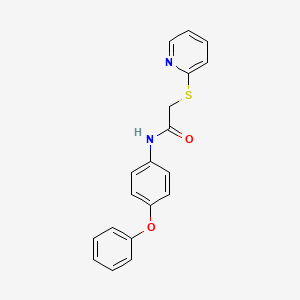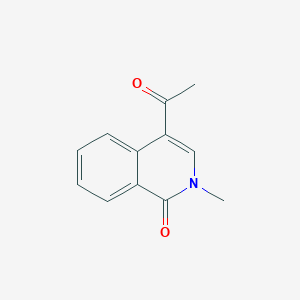![molecular formula C18H18N2O2 B5811079 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as DMFBO-P and has been gaining interest in the scientific community due to its potential applications in various fields of research.
作用機序
DMFBO-P works by binding to specific targets in the body, which leads to a change in its fluorescence properties. The mechanism of action of DMFBO-P is based on the principle of photo-induced electron transfer (PET), which involves the transfer of an electron from the excited state of the fluorophore to the electron-deficient target molecule.
Biochemical and Physiological Effects
DMFBO-P has been shown to have minimal toxicity and is biocompatible, making it suitable for use in biological systems. It has been reported to have a high quantum yield and a long fluorescence lifetime, which makes it an ideal probe for imaging applications. DMFBO-P has also been shown to be stable under physiological conditions, which makes it suitable for use in vivo.
実験室実験の利点と制限
DMFBO-P has several advantages for use in lab experiments. It has a high selectivity and sensitivity, which makes it ideal for detecting specific targets. It also has a high photostability, which allows for long-term imaging experiments. However, DMFBO-P has some limitations, including its relatively high cost and the need for specialized equipment for imaging experiments.
将来の方向性
There are several future directions for the use of DMFBO-P in research. One potential application is in the development of new fluorescent probes for detecting specific targets in biological systems. Another potential application is in the development of new materials for use in organic light-emitting diodes. Additionally, DMFBO-P could be used in the development of new imaging techniques for studying biological processes in vivo.
Conclusion
In conclusion, DMFBO-P is a promising chemical compound that has potential applications in various fields of research. Its high selectivity and sensitivity make it an ideal probe for detecting specific targets, and its high photostability allows for long-term imaging experiments. While there are some limitations to its use, there are several future directions for the development of new materials and imaging techniques using DMFBO-P.
合成法
The synthesis of DMFBO-P involves the reaction of 3,4-dimethylaniline with 2-chlorobenzoic acid to form the intermediate 2-(3,4-dimethylphenyl)benzoic acid. The intermediate is then reacted with 2-aminophenol in the presence of a coupling agent to form DMFBO-P. The synthesis method has been reported to have a high yield and purity of the product.
科学的研究の応用
DMFBO-P has been used in various fields of research, including fluorescence sensing, organic light-emitting diodes, and biological imaging. In fluorescence sensing, DMFBO-P has been used as a probe for detecting metal ions and organic molecules due to its high selectivity and sensitivity. In organic light-emitting diodes, DMFBO-P has been used as an emitter due to its high photoluminescence quantum yield. In biological imaging, DMFBO-P has been used as a fluorescent probe for detecting the presence of beta-amyloid plaques in Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-8-16-15(10-14)20-18(22-16)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUWCCUSVPUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)


![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
